N-benzyl-1,2,3,4-tetrahydro-beta-carboline
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Overview
Description
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of beta-carbolines.
Preparation Methods
The synthesis of 2-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of alkyl or aralkyl groups and sulfonyl groups as pharmacophores, which are introduced through a series of reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and yield.
Chemical Reactions Analysis
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its anti-cancer properties. It has shown high antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . Additionally, it has been used in the synthesis of neuroprotective agents and in studies related to neurodegenerative diseases . Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase implicated in cancer progression . Molecular docking studies have shown that this compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
2-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific structural features and pharmacophores. Similar compounds include 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which also exhibit anti-cancer properties . Other related compounds include tetrahydroharman and tryptoline, which share the beta-carboline skeleton but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C18H18N2 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-benzyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-16-15-8-4-5-9-17(15)19-18(16)13-20/h1-9,19H,10-13H2 |
InChI Key |
IGIUIKGIKDZXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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